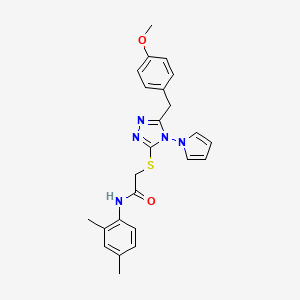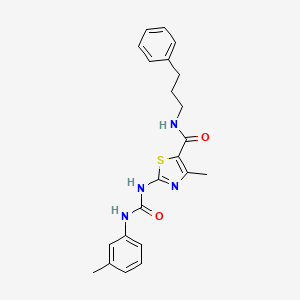
4-methyl-N-(3-phenylpropyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-methyl-N-(3-phenylpropyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a complex molecule that likely contains a thiazole core, a common feature in various pharmaceuticals and organic materials due to its heterocyclic aromatic structure. The molecule also appears to have multiple substituents, including a ureido group and a carboxamide functionality, which could contribute to its potential for hydrogen bonding and molecular interactions.
Synthesis Analysis
Although the provided papers do not directly discuss the synthesis of 4-methyl-N-(3-phenylpropyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide, they offer insights into related chemical structures. For instance, the formation of thiazine derivatives from thiazolones as described in the second paper suggests that similar synthetic strategies could be employed for the synthesis of the compound . The reaction conditions, such as the use of HCl or TsOH, and solvents like MeCN or toluene, could be relevant for the synthesis of thiazole derivatives.
Molecular Structure Analysis
The first paper provides a detailed structural, electronic, and spectroscopic study of 4-methylthiadiazole-5-carboxylic acid using density functional theory (DFT) . While this molecule is not identical to the compound of interest, the methods used, such as DFT calculations and vibrational analysis through FT-IR and FT-Raman spectra, could be applied to analyze the molecular structure of 4-methyl-N-(3-phenylpropyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide. The study of conformers and dimeric forms could also be relevant for understanding the stability and molecular properties of the compound.
Chemical Reactions Analysis
The second paper discusses the chemical reactions of thiazolone derivatives, which could provide a foundation for understanding the reactivity of the thiazole moiety in the compound of interest . The intermediates and reaction conditions mentioned, such as the transformation with HCl in MeOH, could offer insights into the types of chemical reactions that the compound might undergo.
Physical and Chemical Properties Analysis
The first paper's investigation into the solvent effects on intermolecular hydrogen bonding, non-linear optical properties, molecular electrostatic potential surface map (MESP), and thermodynamic potentials could be relevant for predicting the physical and chemical properties of the compound . The strength of hydrogen bonds and the influence of solvent polarity are particularly important for understanding the behavior of the compound in different environments.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Structural Analysis
The Synthesis of Polysubstituted Imidazolidinones and Thiazolidines
Research has shown efficient and regioselective transformations of 4-alkylamino-2-phenyl-2-oxazolines with isocyanates and isothiocyanates, leading to compounds with potential biological activity. The study highlights the synthesis process and X-ray structures of the resulting compounds, suggesting their utility in further pharmaceutical research (Guirado et al., 2006).
Thiazole Derivative Synthesis via Chemoselective Thionation-Cyclization
An efficient route for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles has been reported. This method leverages chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent, contributing to the diversity of thiazole derivatives with potential applications in medicinal chemistry (Kumar et al., 2013).
Potential Anticancer Activities
Novel Thiazole and Thiadiazole Derivatives as Anticancer Agents
A study explored the synthesis of new thiazole and thiadiazole derivatives, evaluating their anticancer activity against Hepatocellular carcinoma cell lines. The research provides insight into the structure-activity relationships, suggesting the potential of these derivatives as potent anticancer agents (Gomha et al., 2017).
Advanced Functional Material Synthesis
Functionalized Thiazole Derivatives for Material Science
Research into the synthesis of novel thiazole-5-carboxamide derivatives showcases the potential of these compounds in the development of new materials with unique properties. The studies highlight methodologies for creating substances that could have applications in various fields, including pharmaceuticals, agriculture, and material science (Cai et al., 2016).
Propiedades
IUPAC Name |
4-methyl-2-[(3-methylphenyl)carbamoylamino]-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-15-8-6-12-18(14-15)25-21(28)26-22-24-16(2)19(29-22)20(27)23-13-7-11-17-9-4-3-5-10-17/h3-6,8-10,12,14H,7,11,13H2,1-2H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAECJOUNPOQTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-phenylpropyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylprop-2-enamide](/img/structure/B2529739.png)
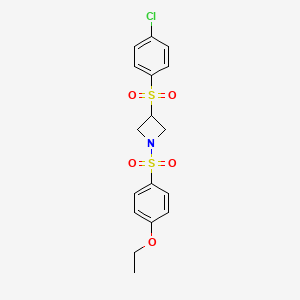
![5-chloro-N-[3-(cyclohexylmethyl)-1H-pyrazol-5-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2529745.png)
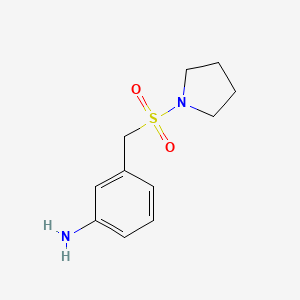
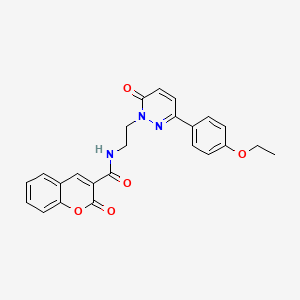
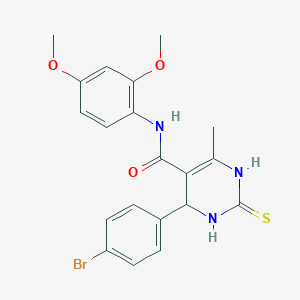
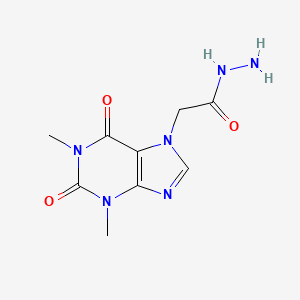
![1-allyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2529751.png)
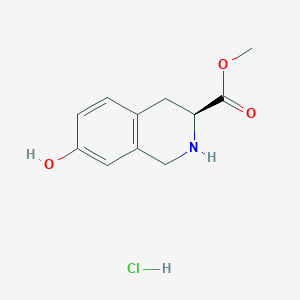
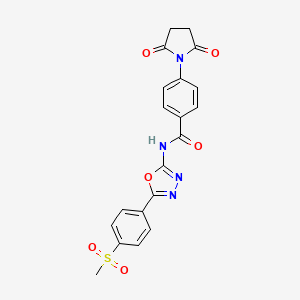
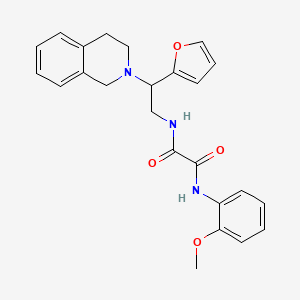
![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)
![4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2529761.png)
